Home > Products > Screening Compounds P47025 > 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide
3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide - 536725-67-4

3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide

Catalog Number: EVT-3120431
CAS Number: 536725-67-4
Molecular Formula: C19H13ClF3N3O2S
Molecular Weight: 439.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide (7d)

Compound Description: This compound is a potent inhibitor of FLT3 (IC50 = 106 nM) with excellent selectivity against 36 other protein kinases, including cKit and FMS kinase. It also shows activity against FLT3-ITD (IC50 = 301 nM) and other FLT3 mutants, suggesting potential as an AML therapeutic.

Relevance: This compound, like 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide, contains the 5-methylisoxazole-4-carboxamide core structure. The primary difference lies in the replacement of the 2-chlorophenyl group with a quinazolin-7-yl group linked to a 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl moiety. The focus on variations in the aromatic ring at the 2-position of the isoxazole ring highlights the exploration of different pharmacophores for FLT3 inhibition.

5-Methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide (5a)

Compound Description: This compound exhibits potent inhibitory activity against FLT3 (IC50 = 495 nM) and demonstrates excellent selectivity profiles.

Relevance: Similar to 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide, this compound incorporates the 5-methylisoxazole-4-carboxamide core. The key structural variation lies in the substitution of the 2-chlorophenyl group with a benzimidazole-5-yl group linked to a 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl moiety. This modification further underscores the investigation of diverse aromatic systems at the 2-position of the isoxazole ring for enhancing FLT3 inhibitory activity and selectivity.

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (3)

Compound Description: This compound is a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (2). It is absorbed intact after oral administration in rats and metabolized to yield plasma concentrations of the active agent similar to those obtained from the established prodrug 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (1).

Relevance: This compound shares the core isoxazole-4-carboxamide scaffold with 3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide. The key structural difference lies in the presence of a carboxyl group at the 3-position of the isoxazole ring and a 4-(trifluoromethyl)phenyl group at the carboxamide nitrogen. This comparison highlights the versatility of the isoxazole-4-carboxamide structure and its potential for developing prodrugs with various therapeutic applications.

Properties

CAS Number

536725-67-4

Product Name

3-(2-chlorophenyl)-5-methyl-N-((3-(trifluoromethyl)phenyl)carbamothioyl)isoxazole-4-carboxamide

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]-1,2-oxazole-4-carboxamide

Molecular Formula

C19H13ClF3N3O2S

Molecular Weight

439.84

InChI

InChI=1S/C19H13ClF3N3O2S/c1-10-15(16(26-28-10)13-7-2-3-8-14(13)20)17(27)25-18(29)24-12-6-4-5-11(9-12)19(21,22)23/h2-9H,1H3,(H2,24,25,27,29)

InChI Key

YOVKGAVZBFYWRM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NC3=CC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.